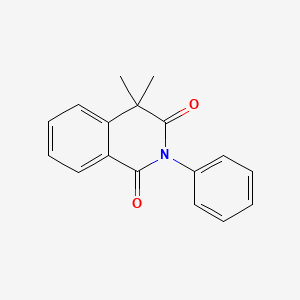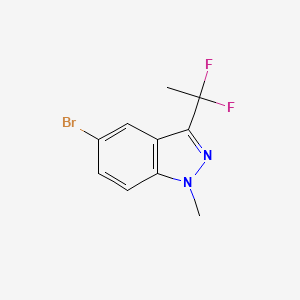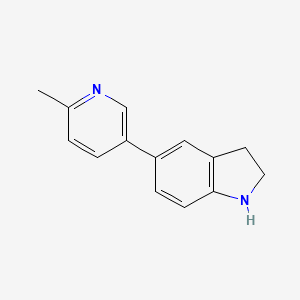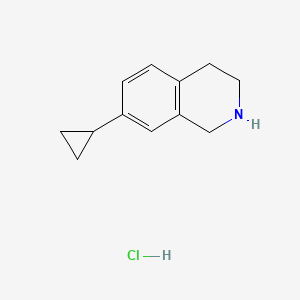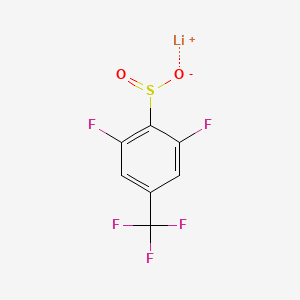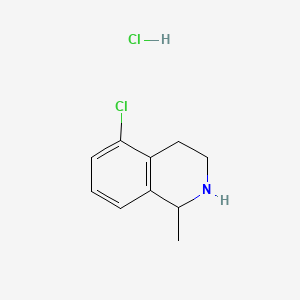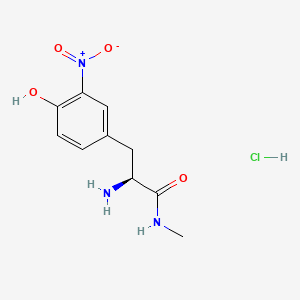
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce the nitro group at the desired position.
Amination: The amino group is introduced via a reductive amination process, which may involve the use of reducing agents such as sodium borohydride.
Methylation: The N-methyl group is introduced using methylating agents like methyl iodide.
Final Assembly: The final step involves coupling the intermediate with a suitable amide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like cancer research and neuropharmacology.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
- (2S)-2-amino-3-(3-nitrophenyl)-N-methylpropanamide
- (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-N-methylpropanamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride stands out due to the presence of both hydroxyl and nitro groups on the aromatic ring. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14ClN3O4 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-12-10(15)7(11)4-6-2-3-9(14)8(5-6)13(16)17;/h2-3,5,7,14H,4,11H2,1H3,(H,12,15);1H/t7-;/m0./s1 |
InChI 键 |
WQDHNGWTVGBRJR-FJXQXJEOSA-N |
手性 SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
规范 SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


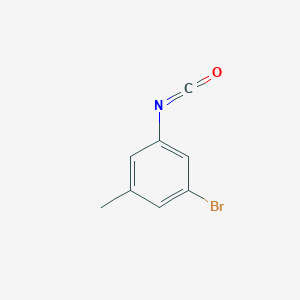
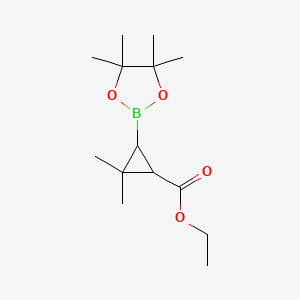
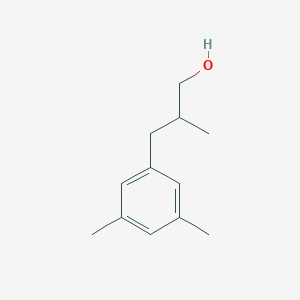
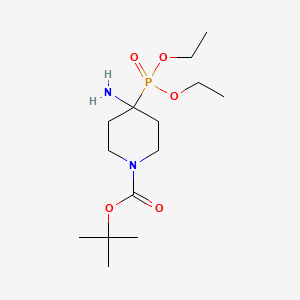
![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
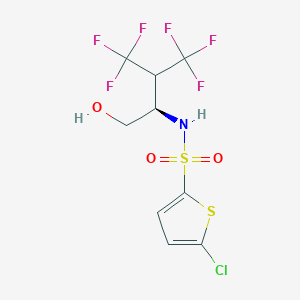
![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

